molecular formula C12H10BFO3 B1322008 (4-(4-Fluorophenoxy)phenyl)boronic acid CAS No. 361437-00-5

(4-(4-Fluorophenoxy)phenyl)boronic acid

Cat. No. B1322008
CAS RN: 361437-00-5
M. Wt: 232.02 g/mol
InChI Key: BXLDWIUCAAJXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Fluorophenoxy)phenyl)boronic acid is a boronic acid derivative that is not directly discussed in the provided papers. However, the papers do provide insights into the properties and behaviors of similar boronic acid compounds, which can be extrapolated to understand the characteristics of this compound. Boronic acids are known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions, and for their ability to form reversible covalent complexes with diols and other Lewis bases .

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the conversion of aryl halides to boronic acids through a metal-halogen exchange reaction followed by the addition of a boron source. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline by protecting the amine group, performing a lithium-bromine exchange, and then reacting with trimethyl borate . This method could potentially be adapted for the synthesis of this compound by starting with an appropriate halogenated precursor.

Molecular Structure Analysis

Boronic acids often exhibit interesting structural behaviors due to their ability to form intra- and intermolecular hydrogen bonds. The presence of fluorine substituents can influence the acidity and structural behavior of boronic acids, as seen in the study of fluorinated 1,2-phenylenediboronic acids . The fluorine atoms can enhance the stability of cyclic boronic acid derivatives and affect their hydrogen bonding patterns. It is likely that the this compound would also display unique structural characteristics due to the presence of the fluorophenoxy group.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They are widely used in Suzuki cross-coupling reactions, which involve the formation of carbon-carbon bonds between an organoboronic acid and an organohalide in the presence of a palladium catalyst . The fluorophenoxy group in this compound could potentially influence the reactivity and selectivity of such coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be significantly affected by the presence of substituents on the aromatic ring. For instance, fluorination has been shown to lower the pKa of boronic acids, which can be advantageous in certain applications, such as in the construction of glucose sensing materials that operate at physiological pH . The presence of a fluorophenoxy substituent in this compound would likely contribute to its acidity and could affect its solubility and stability.

Scientific Research Applications

Boron-Containing Compounds in Antibiotics

Boron-containing compounds like GSK2251052, which incorporates a boron atom in its structure, have been studied for their antibiotic properties. GSK2251052, in particular, has been shown to inhibit bacterial leucyl tRNA synthetase and is considered for the treatment of serious Gram-negative infections. Its metabolism and disposition have been thoroughly investigated, highlighting its potential as a novel class of antibiotics (Bowers et al., 2013).

Boron in Human Nutrition and Health

Boron is an element commonly found in nature and is essential for higher plants, with growing evidence of its importance in vertebrates. Human daily intake of boron is significant, primarily from fruits and vegetables. Studies have examined the renal clearance of boron in pregnant and non-pregnant women, contributing to our understanding of boron's role in human health (Pahl et al., 2001).

Boron in Medical Imaging and Therapy

Boron compounds, particularly borono-2-(18)F-fluoro-phenylalanine ((18)F-BPA), are used in medical imaging techniques like PET scans to estimate the therapeutic effects of boron neutron capture therapy (BNCT) for cancer treatment. Studies have established the spatial correlation between (18)F-BPA and (18)F-FDG uptakes in tumors, aiding in treatment planning and assessment (Kobayashi et al., 2016).

Mechanism of Action

The key feature of PBA is its dynamic covalent interaction with saccharides. PBA specifically binds to 1,2- and 1,3-cis-diols motifs of carbohydrates. This property has led to the development of synthetic “boron-lectins” and applications in glycoprotein fishing, antibody immobilization, and biorthogonal conjugations .

properties

IUPAC Name

[4-(4-fluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLDWIUCAAJXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620776
Record name [4-(4-Fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

361437-00-5
Record name [4-(4-Fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(4-Fluorophenoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(4-Fluorophenoxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(4-Fluorophenoxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(4-Fluorophenoxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(4-Fluorophenoxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(4-Fluorophenoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.